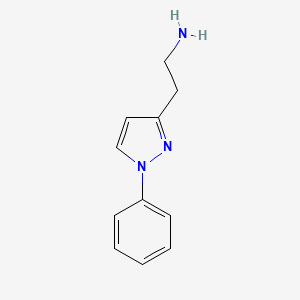

2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine

説明

2-(1-Phenyl-1H-pyrazol-3-yl)ethan-1-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a phenyl group attached to the pyrazole ring, which is further connected to an ethanamine chain. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

特性

IUPAC Name |

2-(1-phenylpyrazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-6-10-7-9-14(13-10)11-4-2-1-3-5-11/h1-5,7,9H,6,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRPTBKQFRZAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299740 | |

| Record name | 1-Phenyl-1H-pyrazole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240526-44-6 | |

| Record name | 1-Phenyl-1H-pyrazole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1H-pyrazole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine typically involves the reaction of 1-phenyl-1H-pyrazole-3-carbaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions include:

- Solvent: Methanol or ethanol

- Temperature: Room temperature to 50°C

- Reaction time: 12-24 hours

Industrial Production Methods: On an industrial scale, the compound can be synthesized using a continuous flow reactor to ensure better control over reaction conditions and higher yield. The use of automated systems allows for precise temperature and pressure control, leading to more efficient production.

化学反応の分析

Types of Reactions: 2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products:

- Oxidation products: Pyrazole carboxylic acids

- Reduction products: Pyrazole amines

- Substitution products: Various substituted pyrazole derivatives

科学的研究の応用

Medicinal Chemistry

2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine has shown promise in the development of pharmaceuticals, particularly as a potential anti-inflammatory and analgesic agent. Its ability to inhibit specific enzymes involved in inflammatory pathways makes it a candidate for further research in treating conditions such as arthritis and other inflammatory diseases.

Case Study: A study published in the Journal of Medicinal Chemistry explored derivatives of phenylpyrazolamine, demonstrating significant anti-inflammatory effects in preclinical models. The study highlighted the compound's potential to modulate cytokine production, which is crucial in inflammatory responses.

Agrochemicals

The compound's structure lends itself to applications in agrochemicals, particularly as a pesticide or herbicide. Research has indicated that pyrazole derivatives can exhibit herbicidal activity against various weed species.

Case Study: An investigation conducted by agricultural scientists revealed that formulations containing 2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine showed effective weed control with minimal impact on crop yield. The findings were published in Pest Management Science, emphasizing the compound's role in sustainable agriculture.

Material Science

In material science, 2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine has been explored for its potential use in synthesizing novel polymers and composites due to its reactive amine group.

Case Study: A research article detailed the synthesis of polymeric materials using phenylpyrazolamine as a building block. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. These findings were published in Polymer Chemistry.

作用機序

The mechanism of action of 2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

- 1-Phenyl-1H-pyrazole-3-carbaldehyde

- 1-Phenyl-1H-pyrazole-3-carboxylic acid

- 1-Phenyl-1H-pyrazole-3-amine

Comparison: 2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine is unique due to the presence of the ethanamine chain, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

生物活性

2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine, also known as aminopyrazole, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 187.24 g/mol

- IUPAC Name : 2-(1-phenylpyrazol-3-yl)ethanamine

- SMILES Notation : C1=CC=C(C=C1)N2C=CC(=N2)CCN

The compound features a pyrazole ring substituted with a phenyl group, contributing to its biological activity through various interactions at the molecular level.

Anticancer Activity

Research indicates that 2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). For instance, an IC value of 39.70 µM was reported against MCF7 cells, indicating its potential as a chemotherapeutic agent .

Table 1: Anticancer Activity Data

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In animal models, it demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, showing comparable results to standard anti-inflammatory drugs . This suggests its potential application in treating inflammatory diseases.

Antimicrobial Properties

2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine has shown promising antimicrobial activity against various bacterial strains. Studies indicated effective inhibition against E. coli and Staphylococcus aureus, suggesting its utility in developing new antimicrobial agents .

The mechanisms underlying the biological activities of 2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine involve several pathways:

- Caspase Activation : The compound has been shown to activate caspases involved in apoptosis, promoting cell death in cancer cells .

- Inhibition of Metabolic Enzymes : It targets key metabolic enzymes relevant to neurodegenerative diseases, showcasing its versatility beyond oncology .

- Cytokine Modulation : By modulating cytokine release, it plays a role in the inflammatory response, which is critical in various diseases .

Study on Anticancer Activity

In a recent study focusing on the anticancer properties of aminopyrazole derivatives, researchers synthesized several analogs and tested their efficacy against different cancer cell lines. The study found that specific substitutions on the pyrazole ring significantly enhanced anticancer activity through improved binding affinity to target proteins involved in cell proliferation and survival .

Anti-inflammatory Research

Another study explored the anti-inflammatory effects of this compound in a carrageenan-induced edema model in mice. The results indicated a significant reduction in paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent .

Q & A

Basic: What are the common synthetic routes for preparing 2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine?

The synthesis typically involves condensation reactions or copper-catalyzed coupling . For example:

- Hydrazine-mediated cyclization : Hydrazine derivatives react with α,β-unsaturated ketones to form pyrazole cores. Substituted amines are introduced via alkylation or reductive amination .

- Copper(I)-catalyzed cross-coupling : As demonstrated in the synthesis of similar pyrazole-amine derivatives, cesium carbonate and copper(I) bromide facilitate coupling between pyrazole precursors and amines under mild conditions (35°C, 48 hours) .

- Multi-step functionalization : Starting from phenylpyrazole intermediates, ethanamine groups can be introduced via nucleophilic substitution or Buchwald-Hartwig amination .

Basic: How is the structural confirmation of 2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine achieved?

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and torsion angles, critical for confirming the pyrazole-amine scaffold. SHELX software (e.g., SHELXL) is widely used for refinement .

- NMR spectroscopy : and NMR identify substituent patterns (e.g., phenyl protons at δ 7.2–7.6 ppm, pyrazole protons at δ 6.0–6.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks) .

Advanced: How do substitution patterns on the pyrazole ring influence the compound’s reactivity and bioactivity?

Substituents at the 1- and 3-positions of the pyrazole ring significantly alter properties:

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance stability but reduce nucleophilicity at the amine group .

- Phenyl groups at position 1 increase steric bulk, affecting binding to biological targets (e.g., enzymes or receptors) .

- Comparative studies of analogs (e.g., 1-methyl vs. 1-phenyl derivatives) reveal that bulkier substituents reduce solubility in polar solvents, impacting reaction optimization .

Advanced: How can researchers resolve discrepancies in reaction yields during synthesis under varying catalytic conditions?

- Catalyst screening : Test palladium, copper, or nickel catalysts for coupling efficiency. For example, copper(I) bromide improves yields in Ullmann-type reactions but may require longer reaction times .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while protic solvents (e.g., ethanol) may favor reductive amination .

- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify side products (e.g., over-alkylation) and adjust stoichiometry .

Advanced: What analytical strategies address contradictions in biological activity data for pyrazole-amine derivatives?

- Dose-response assays : Re-evaluate activity across a broader concentration range to rule out false negatives/positives .

- Metabolic stability testing : Use liver microsomes to assess if rapid degradation (e.g., via CYP450 enzymes) skews results .

- Structural analogs : Compare with compounds like 1-(oxetan-3-yl)-N-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine to isolate substituent effects .

Basic: What precautions are necessary when handling 2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of amine vapors, which may irritate mucous membranes .

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Advanced: How can computational methods aid in optimizing the synthesis of pyrazole-amine derivatives?

- Density functional theory (DFT) : Predicts reaction pathways and transition states to identify rate-limiting steps .

- Molecular docking : Screens substituent effects on binding to target proteins (e.g., enzymes in the 15-lipoxygenase pathway) .

- Solvent modeling : COSMO-RS simulations predict solubility and solvent effects on reaction outcomes .

Advanced: What strategies validate the purity of 2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine in drug discovery workflows?

- HPLC-MS : Combines separation and mass detection to identify impurities (e.g., unreacted precursors) .

- Elemental analysis : Confirms C, H, N composition aligns with theoretical values (±0.3% tolerance) .

- Melting point analysis : Sharp melting ranges (e.g., 104–107°C) indicate high crystallinity and purity .

Basic: What are the typical applications of pyrazole-amine derivatives in medicinal chemistry?

- Enzyme inhibitors : Target 15-lipoxygenase-1 (15-LO-1) for anti-inflammatory applications .

- Receptor modulators : Act as antagonists for cannabinoid or benzodiazepine receptors .

- Antimicrobial agents : Pyrazole cores with amine side chains disrupt bacterial cell wall synthesis .

Advanced: How do tautomeric forms of pyrazole-amine derivatives affect their spectroscopic characterization?

- NMR shifts : Tautomers (e.g., 1H vs. 2H-pyrazole) show distinct proton environments. For example, NH protons in 1H-pyrazoles appear as broad singlets (δ 8–10 ppm) .

- X-ray crystallography : Resolves tautomeric states by visualizing hydrogen-bonding networks and planarity of the pyrazole ring .

- IR spectroscopy : N-H stretches (~3300 cm) and C=N stretches (~1600 cm) differentiate tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。